molecular formula C16H14N2O B2682043 N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide CAS No. 2411218-16-9

N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide

Cat. No.: B2682043
CAS No.: 2411218-16-9
M. Wt: 250.301
InChI Key: ZPPGHPJBPULVKG-UHFFFAOYSA-N
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Description

N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide typically involves the coupling of a pyridine derivative with a phenylacetylene derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-ynamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(pyridin-4-yl)phenyl]methyl}but-2-ynamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3-pyridin-4-ylphenyl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-4-16(19)18-12-13-5-3-6-15(11-13)14-7-9-17-10-8-14/h3,5-11H,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPGHPJBPULVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC(=CC=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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